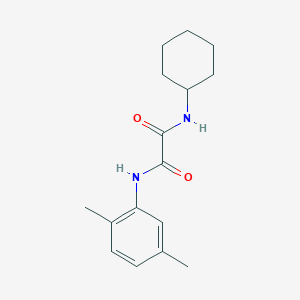

N-cyclohexyl-N'-(2,5-dimethylphenyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclohexyl-N'-(2,5-dimethylphenyl)oxamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Synthesis of Oxalamides

Oxalamides can be synthesized by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating H2. This process is homogeneously catalyzed by a ruthenium pincer complex . The reverse hydrogenation reaction can also be accomplished using the same catalyst .

Biological Activity

Oxalamide skeletons are prevalent in many biologically active molecules and pharmaceuticals . For example, Lixiana, an anticoagulant, contains an oxalamide moiety . Another oxalamide shows promising antiviral activity of entry inhibitors targeting the CD4-binding site of HIV-1 .

Ligands in Copper Catalyzed Cross Coupling Reactions

Oxalamides are employed as robust ligands in copper catalyzed cross coupling reactions . They are used in the synthesis of various organic compounds.

Food Processing

Oxalamides are popular in food processing as flavoring agents . They are used to enhance the taste and aroma of various food products.

Drug Delivery

Oxalamides are used in drug delivery as a synthon of organosilica nanoparticles . They help in the efficient delivery of drugs to the targeted site in the body.

Catalysts in Chemical Reactions

N,N′-Bis(furan-2-ylmethyl)oxalamide, a type of oxalamide, is very effective for promoting Cu-catalyzed N-arylation of anilines . This shows that oxalamides can be used as catalysts in various chemical reactions.

Mechanism of Action

Mode of Action

Like other oxalamides, it may interact with its targets by forming hydrogen bonds or other types of non-covalent interactions .

Pharmacokinetics

Information about the compound’s bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .

Action Environment

The action, efficacy, and stability of N1-cyclohexyl-N2-(2,5-dimethylphenyl)oxalamide may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details about these influences are currently unknown .

properties

IUPAC Name |

N-cyclohexyl-N'-(2,5-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-11-8-9-12(2)14(10-11)18-16(20)15(19)17-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSMZTFAUIVXKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclohexyl-N2-(2,5-dimethylphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2797395.png)

![5-fluoro-6-methyl-N-[(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2797401.png)

![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)